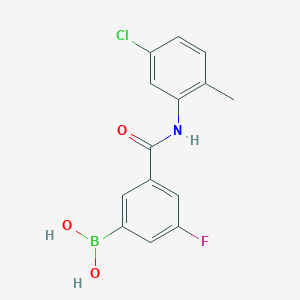

![molecular formula C17H20N6O4 B3003005 3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide CAS No. 1112371-49-9](/img/structure/B3003005.png)

3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

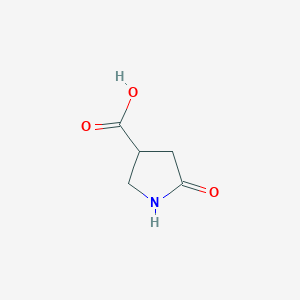

The compound "3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide" is a complex molecule that likely falls within the class of triazoloquinazolines, a group of heterocyclic compounds that have been extensively studied for their potential biological activities and chemical properties. The triazoloquinazoline scaffold is known to be a versatile core for the development of various derivatives with potential therapeutic applications, including as adenosine receptor antagonists and antimicrobial agents .

Synthesis Analysis

The synthesis of triazoloquinazoline derivatives typically involves the reaction of quinazolinone precursors with various reagents to introduce the triazole ring and additional substituents. For example, the reaction of a quinazolinone with hydrazine hydrate can yield amino-triazoloquinazolinones, which can then undergo further reactions with aldehydes, isothiocyanates, or halogenocarboxylic acids to yield a variety of derivatives . These reactions are often regioselective and can be optimized to produce the desired compounds in good yields.

Molecular Structure Analysis

The molecular structure of triazoloquinazolines is characterized by the presence of a triazole ring fused to a quinazoline moiety. The specific substituents and functional groups attached to this core structure can significantly influence the compound's properties and reactivity. For instance, the introduction of amino groups, thioether linkages, or carboxylic acid functionalities can alter the electronic distribution and steric hindrance within the molecule, potentially affecting its biological activity and interaction with target receptors .

Chemical Reactions Analysis

Triazoloquinazolines can participate in a variety of chemical reactions, including condensation with aldehydes, cyclization with isothiocyanates, and alkylation with halogenated compounds . These reactions can be used to synthesize novel heterocycles and diversify the chemical space around the triazoloquinazoline core. The reactivity of these compounds can be further explored through reactions with diketones or active methylene compounds, leading to the formation of polycyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazolines are influenced by their molecular structure. The presence of various functional groups can impact the compound's solubility, stability, and reactivity. For example, the introduction of carboxylic acid groups can enhance the solubility in polar solvents, while the presence of amino groups can facilitate interactions with biological targets . The spectroscopic properties, such as IR, NMR, and mass spectra, are essential for confirming the structure of synthesized compounds and understanding their behavior in different environments .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : Various methods have been developed for synthesizing compounds related to 3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide. For example, Chern et al. (1988) described the synthesis of similar compounds through reactions involving anthranilamide and isocyanates, leading to different dihydroquinazoline derivatives (Chern et al., 1988).

Chemical Reactions and Derivatives : Research by Shikhaliev et al. (2005) and others has led to the creation of various compounds through multi-component condensation and other synthetic methods, resulting in derivatives like triazoloquinazolinones (Shikhaliev et al., 2005).

Potential Biological and Pharmacological Activities

Antagonists and Receptor Binding : Investigations into compounds structurally related to 3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide have revealed potential as receptor antagonists. For instance, studies like those by Francis et al. (1991) have explored the benzodiazepine binding activity of triazoloquinazolinones, identifying several potent antagonists in this class (Francis et al., 1991).

Adenosine Receptor Antagonists : Research conducted by Burbiel et al. (2016) on triazoloquinazolines revealed them as potent adenosine receptor antagonists, leading to the discovery of several compounds with selectivity and potent activity against these receptors (Burbiel et al., 2016).

Safety And Hazards

properties

IUPAC Name |

3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-propan-2-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4/c1-10(2)19-14(25)7-8-21-15(26)11-5-3-4-6-12(11)23-16(21)20-22(17(23)27)9-13(18)24/h3-6,10H,7-9H2,1-2H3,(H2,18,24)(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGURDRUFVPVWBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

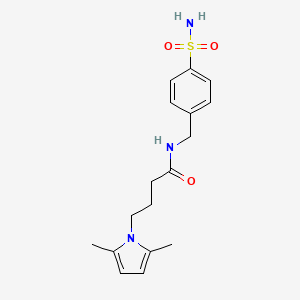

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)

![1-(4-ethylphenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3002924.png)

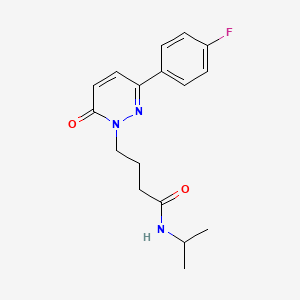

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)

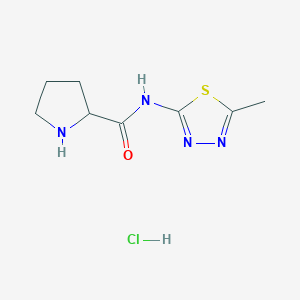

![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)

![N-(2-chlorobenzyl)-6-(2,4-dioxo-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B3002938.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole](/img/structure/B3002941.png)

![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)